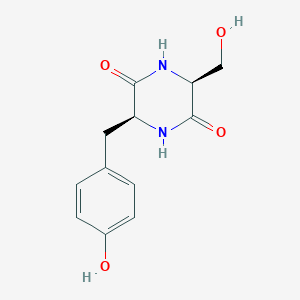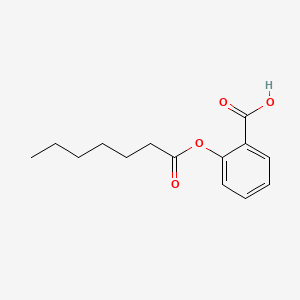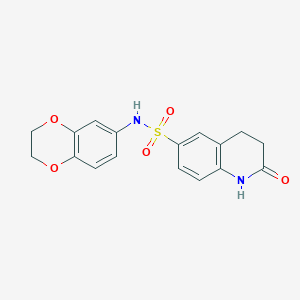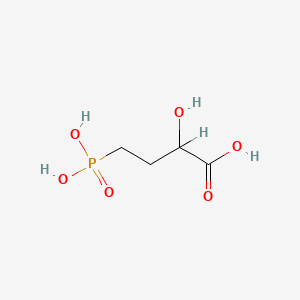
Cyclo(seryltyrosyl)
Descripción general
Descripción
Cyclo(seryltyrosyl) is a cyclic peptide consisting of two amino acids, serine and tyrosine, linked by a peptide bond. It is a small molecule with a molecular weight of only 146.2 g/mol and a molecular formula of C13H20N2O5. It is a relatively new and emerging peptide, with research being conducted on its potential applications in the biomedical sciences.
Aplicaciones Científicas De Investigación
Synthesis and Potential Biological Activities : A study focused on synthesizing various diketopiperazines, including cyclo(seryltyrosyl) derivatives, noting their potential biological activities. This research is significant in understanding the synthetic processes and potential applications of these compounds (Campo et al., 2009).
Antitumor and Antimicrobial Activity : Research on marine-derived cyclic peptides, including those related to cyclo(seryltyrosyl), showed promising antitumor and antibiotic activities. This study highlights the therapeutic potential of cyclic peptides derived from marine bacteria (Chakraborty et al., 2015).
Crystal Structure and Self-Assembling Properties : A study examined the crystal structures of cyclo(seryltyrosyl) analogs, revealing unique secondary structural features and self-assembly patterns. This is crucial for understanding the molecular architecture and potential applications in nanotechnology and materials science (Karle et al., 1998).
Antifungal Activity : Cyclo(seryltyrosyl) derivatives have been studied for their antifungal properties. For instance, a new cyclodipeptide isolated from Geotrichum candidum exhibited antifungal activity, which can be significant in developing new antifungal agents (Liu et al., 2007).
Extended Metal-Carbohydrate Frameworks : In material science, cyclodextrins, which are structurally related to cyclodipeptides like cyclo(seryltyrosyl), have been used to create environmentally friendly materials, such as frameworks for carbon dioxide sequestration or gold extraction (Liu & Stoddart, 2014).
Design and Synthesis for Membrane Ion-Transporting Properties : The synthesis of adamantane-containing serine-based cyclodepsipeptides, related to cyclo(seryltyrosyl), has shown potential for use as membrane ionophores. This is crucial for understanding membrane transport mechanisms and designing new materials for bioengineering applications (Ranganathan et al., 1997).
Antimicrobial Activity of Cyclic Peptides : Research on cyclic peptides isolated from a Ruegeria strain, including cyclo(seryltyrosyl) analogs, demonstrated moderate antimicrobial activity. This further emphasizes the potential of these compounds in developing new antimicrobial agents (Mitova et al., 2004).
Binding Affinity and Inhibitor Development : A study of analogs of cyclo(seryltyrosyl) focusing on their binding affinity to Mycobacterium tuberculosis enzyme CYP121 suggested that these compounds could be developed into inhibitors for novel anti-tubercular compounds (Rajput et al., 2019).
Intestinal Absorption Studies : Research on the intestinal absorption of cyclic phenylalanylserine, a compound structurally similar to cyclo(seryltyrosyl), provided insights into the complexity of intestinal absorption of cyclic dipeptides, which is vital for drug development and understanding pharmacokinetics (Mizuma et al., 2002).
Crystal Structures of Diketopiperazines : The study of the crystal structures of diketopiperazines, including those related to cyclo(seryltyrosyl), provided valuable insights into their molecular architecture, which is essential for drug design and material science applications (Swenson et al., 1996).
Análisis Bioquímico
Biochemical Properties
Cyclo(seryltyrosyl) plays a significant role in biochemical reactions, particularly in the context of quorum sensing and enzyme modulation. It interacts with several enzymes and proteins, influencing their activity. For instance, cyclo(seryltyrosyl) can modulate the activity of enzymes involved in oxidative stress responses and metabolic pathways. It has been observed to interact with proteins such as laccase and manganese peroxidase, enhancing their activity and thereby influencing cellular oxidative states .
Cellular Effects
Cyclo(seryltyrosyl) exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, cyclo(seryltyrosyl) can enhance the transcription of genes involved in lignin degradation, which is crucial for certain fungal species. Additionally, it affects the activity of extracellular enzymes, thereby impacting processes such as hyphal growth and fruit body development in fungi .
Molecular Mechanism
At the molecular level, cyclo(seryltyrosyl) exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their function. For example, cyclo(seryltyrosyl) has been shown to enhance the activity of laccase and manganese peroxidase by binding to their active sites and facilitating substrate turnover. This binding interaction is crucial for its role in modulating oxidative stress responses and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclo(seryltyrosyl) can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation. Long-term studies have shown that cyclo(seryltyrosyl) can maintain its enzymatic modulation effects for several days, but its efficacy may decrease over time. Additionally, in vitro studies have demonstrated that cyclo(seryltyrosyl) can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of cyclo(seryltyrosyl) in animal models are dose-dependent. At lower doses, the compound can enhance enzyme activity and improve cellular oxidative states without causing adverse effects. At higher doses, cyclo(seryltyrosyl) can exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range maximizes the beneficial effects while minimizing toxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
Cyclo(seryltyrosyl) is involved in several metabolic pathways, particularly those related to amino acid metabolism and oxidative stress responses. It interacts with enzymes such as laccase and manganese peroxidase, influencing their activity and thereby affecting metabolic flux. Additionally, cyclo(seryltyrosyl) can modulate the levels of metabolites involved in oxidative stress, contributing to its role in maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, cyclo(seryltyrosyl) is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters that facilitate its uptake and distribution across cellular compartments. These interactions are crucial for its localization and accumulation within specific tissues, where it can exert its biochemical effects. The transport and distribution of cyclo(seryltyrosyl) are essential for its role in modulating cellular processes .
Subcellular Localization
Cyclo(seryltyrosyl) exhibits specific subcellular localization patterns, which are critical for its activity and function. It can be directed to particular cellular compartments through targeting signals and post-translational modifications. For instance, cyclo(seryltyrosyl) has been observed to localize in the cytoplasm and mitochondria, where it can interact with enzymes involved in oxidative stress responses. This subcellular localization is essential for its role in modulating cellular metabolism and maintaining homeostasis .
Propiedades
IUPAC Name |
(3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-6-10-12(18)13-9(11(17)14-10)5-7-1-3-8(16)4-2-7/h1-4,9-10,15-16H,5-6H2,(H,13,18)(H,14,17)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYMARRIVIIBNV-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H]2C(=O)N[C@H](C(=O)N2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176156 | |
| Record name | Cyclo(seryltyrosyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21754-31-4 | |
| Record name | Cyclo(seryltyrosyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021754314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(seryltyrosyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of cyclo(seryltyrosyl) influence its affinity for the PEPT1 transporter?
A1: Research suggests that the presence of a phenolic hydroxyl group in the tyrosine residue of cyclo(seryltyrosyl) enhances its affinity for the PEPT1 transporter []. This conclusion stems from comparative studies of various cyclic dipeptides, including cyclo(Gly-Phe), cyclo(Phe-Ser), and cyclo(Gly-Tyr). The study demonstrated that cyclic dipeptides containing tyrosine exhibited lower Michaelis constants (Km) compared to those with phenylalanine, indicating stronger binding to PEPT1 []. This observation is further corroborated by findings related to cephadroxil and cephalexin, where the presence of a phenolic hydroxyl group in cephadroxil correlates with a lower Km value compared to cephalexin [].
Q2: How is the uptake of cyclo(seryltyrosyl) mediated in the human intestinal cell line, Caco-2?
A2: The uptake of cyclo(seryltyrosyl) in Caco-2 cells is mediated by the H+/oligopeptide cotransporter (PEPT1) []. This conclusion is supported by several observations: Firstly, the uptake process is pH-dependent, which is characteristic of PEPT1-mediated transport. Secondly, the addition of known PEPT1 substrates, like glycylsarcosine, effectively inhibits the uptake of cyclo(seryltyrosyl), indicating competition for the same transporter [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyocta-1,7-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1229902.png)
![N-tert-butyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide](/img/structure/B1229904.png)
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1229905.png)
![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B1229906.png)



![2-[[2-(4-chlorophenoxy)-1-oxoethyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B1229914.png)
![N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1229915.png)
![N-ethyl-N-(2-ethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1229916.png)

![4-(dimethylsulfamoyl)benzoic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1229921.png)
